molecular formula C20H24N2O3 B6341713 tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1186194-92-2

tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B6341713
CAS No.: 1186194-92-2
M. Wt: 340.4 g/mol
InChI Key: UVDGAWJDRWQSBG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a synthetic organic compound belonging to the class of tetrahydroquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves a multi-step process:

    Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine with a suitable diketone, such as 1,2-dicarbonyl compounds, under acidic or basic conditions to form the quinoxaline core.

    Hydrogenation: The quinoxaline core is then subjected to hydrogenation to yield the tetrahydroquinoxaline derivative. This step is usually carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

    Esterification: The final step involves the esterification of the tetrahydroquinoxaline derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Quinoxaline derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its tetrahydroquinoxaline core is of particular interest due to its presence in various bioactive molecules, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methoxyphenyl group enhances its interaction with biological targets, increasing its efficacy.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxyphenyl group enhances its binding affinity, while the tert-butyl ester group provides stability and lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
  • tert-Butyl 3-(2-chlorophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
  • tert-Butyl 3-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity. This functional group allows for additional modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 3-(2-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-16(14-9-5-8-12-18(14)24-4)21-15-10-6-7-11-17(15)22/h5-12,16,21H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDGAWJDRWQSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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